7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-5(2)7-3-6(8(14)15)12-9-10-4-11-13(7)9/h3-5H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBNAZDSHQXLRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC2=NC=NN12)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424546 | |
| Record name | 7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878453-66-8 | |
| Record name | 7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isopropylamine with a suitable triazole precursor, followed by cyclization with a pyrimidine derivative . The reaction conditions often include the use of catalysts such as sodium hydroxide or ethoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product . Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines . Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, thereby modulating various biological processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations at the 7-Position
Key Observations :
Variations at the 5-Position
Biological Activity
7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS No. 878453-66-8) is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₉H₁₀N₄O₂
- Molecular Weight : 206.21 g/mol
- PubChem CID : 6486001
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies indicate that this compound may act as an inhibitor of specific enzymes involved in cellular processes. For instance, it has been noted for its potential role in inhibiting deubiquitinating enzymes (DUBs), which are crucial for regulating protein degradation pathways in cancer cells .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo[1,5-a]pyrimidine derivatives. For example, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines. A notable study reported that certain derivatives exhibited IC₅₀ values in the low micromolar range against gastric cancer cell lines, indicating significant cytotoxic effects .
Antimicrobial Activity
Research has also explored the antimicrobial properties of triazolo[1,5-a]pyrimidines. In vitro assays have demonstrated that these compounds possess activity against a range of pathogens, including those responsible for neglected tropical diseases such as leishmaniasis and Chagas disease. The selectivity index (SI) calculated for these compounds suggests a favorable therapeutic window compared to traditional treatments .
Case Studies and Research Findings
Q & A
Basic Research Question
- Toxicity: Classified as acutely toxic (GHS Category 4) and a skin irritant. Use PPE (gloves, goggles) and work in a fume hood .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage: Keep in airtight containers at 2–8°C to prevent degradation .
How can computational methods aid in studying this compound’s mechanism of action?
Advanced Research Question
- Molecular Docking: Predict binding affinities to targets like dihydrofolate reductase (DHFR) using software (AutoDock, Schrödinger) .
- QSAR Models: Relate substituent electronic properties (e.g., Hammett constants) to antibacterial IC₅₀ values .
Case Study:
Docking studies revealed that the carboxylic acid group forms salt bridges with Arg residues in DHFR, explaining its inhibitory potency .
How to resolve discrepancies in spectroscopic data during characterization?
Advanced Research Question
- Dynamic Effects: Variable temperature NMR can clarify conformational exchange in solution (e.g., ring puckering) .
- Isotopic Labeling: Use ¹⁵N-labeled precursors to resolve overlapping signals in the triazole region .
What are the best practices for scaling up synthesis without compromising purity?
Advanced Research Question
- Flow Chemistry: Continuous reactors improve heat/mass transfer, reducing side reactions .
- In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Example: Scaling from 1 g to 100 g batch using flow reactors maintained >90% purity, vs. 75% in batch mode .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
